Boc-Bpa-OH
Description
Significance of Unnatural Amino Acids in Proteomic and Peptidic Research
Unnatural amino acids (UAAs), also known as non-canonical or non-proteinogenic amino acids, are amino acid derivatives that are not among the 20 standard amino acids encoded by the universal genetic code. bitesizebio.comrsc.orgnih.gov The incorporation of UAAs into proteins and peptides has become a powerful strategy to expand the functional repertoire of these biomolecules. rsc.orgnih.govfrontiersin.orginteresjournals.org By substituting natural amino acids with UAAs, researchers can introduce novel physicochemical and biological properties, facilitating the study and engineering of protein function. rsc.orgnih.govfrontiersin.orgrsc.org
UAAs can be incorporated into peptides through chemical synthesis methods like solid-phase peptide synthesis (SPPS). fishersci.fipnas.orgfrontiersin.org For protein incorporation, methods involving the engineering of the translational machinery, such as stop codon suppression or selective pressure incorporation, are employed in various organisms including bacteria, yeast, and mammalian cells. bitesizebio.comfrontiersin.orginteresjournals.orgnih.gov This site-specific incorporation allows for precise modifications to investigate structure-activity relationships, introduce probes for spectroscopy or microscopy, or create proteins with enhanced stability or activity. rsc.orginteresjournals.orgrsc.orgnih.gov
Overview of Photoactivatable Amino Acids as Biochemical Probes
Photoactivatable amino acids are a class of UAAs equipped with a photoreactive group that can be activated by light, typically UV light, to form a highly reactive intermediate. bitesizebio.comnih.gov This intermediate can then react with nearby molecules, forming a covalent crosslink. This photocrosslinking capability makes them invaluable biochemical probes for studying molecular interactions, particularly transient or weak interactions that are difficult to capture by other methods. bitesizebio.comnih.govnih.gov
p-Benzoyl-L-phenylalanine (Bpa) is a widely used photoactivatable amino acid. bitesizebio.compnas.orgnih.govfrontiersin.org Upon irradiation with UV light, the benzophenone (B1666685) group of Bpa is activated, enabling it to insert into C-H bonds in close spatial proximity (typically within 3-5 Å), thereby crosslinking the protein incorporating Bpa to interacting biomolecules, such as other proteins or nucleic acids. nih.govfrontiersin.orgbohrium.comrndsystems.comresearchgate.net This provides high spatial resolution in mapping interaction interfaces. bohrium.com Other photoactivatable amino acids include those containing aryl azides or diazirines. researchgate.netrsc.org
Historical Context and Evolution of p-Benzoyl-L-Phenylalanine (Bpa) Derivatives
The utility of p-benzoyl-L-phenylalanine as a photocrosslinking agent was recognized relatively early. Its ability to be site-specifically incorporated into synthetic peptides via solid-phase peptide synthesis was demonstrated in the 1980s. pnas.org This allowed for the probing of peptide-protein interactions in vitro. pnas.org
The significant advancement came with the development of methods for the in vivo incorporation of Bpa into proteins using expanded genetic codes. interesjournals.orgpnas.org This typically involves evolving an orthogonal aminoacyl-tRNA synthetase/tRNA pair that specifically recognizes Bpa and incorporates it into a protein in response to a nonsense codon, such as the amber codon (TAG). interesjournals.orgpnas.org This breakthrough enabled the application of Bpa photocrosslinking to study protein interactions within living cells. pnas.orgnih.govresearchgate.net
Boc-Bpa-OH is a protected form of Bpa, where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group. nih.govchemimpex.comchemicalbook.compeptide.com This protecting group is commonly used in peptide synthesis to prevent unwanted reactions at the amino group. chemimpex.com The Boc group enhances the stability and solubility of Bpa, making it suitable for various synthetic procedures, particularly in solid-phase peptide synthesis for incorporating Bpa into synthetic peptides. fishersci.fichemimpex.com
Academic Relevance and Research Trajectories of this compound in Mechanistic Studies
This compound, as a source of Bpa, is highly relevant in academic research focused on elucidating the mechanisms of biological processes at the molecular level. Its primary application lies in its use for introducing the photoreactive Bpa into peptides and proteins, which are then used as probes in photocrosslinking experiments. fishersci.fipnas.orgfrontiersin.orgbohrium.comrndsystems.comtocris.com
These studies provide detailed insights into molecular interactions, such as protein-protein interactions (PPIs) and protein-ligand interactions. pnas.orgnih.govfrontiersin.orgbohrium.comrndsystems.comtocris.com By incorporating Bpa at specific positions within a protein of interest, researchers can map interaction interfaces with high spatial resolution upon UV irradiation. frontiersin.orgbohrium.com This has been applied to study a wide range of biological systems, including membrane proteins like G protein-coupled receptors (GPCRs), ion channels, and transporters, as well as soluble protein complexes. frontiersin.orgnih.govfrontiersin.orgrndsystems.comtocris.com
Research findings using Bpa photocrosslinking have contributed significantly to understanding the dynamics and architecture of protein complexes and the binding modes of ligands. For example, Bpa has been used to study the interactions within the mitochondrial translocase complex and the binding of neuropeptide Y (NPY) analogs to the Y2 receptor. frontiersin.orgbohrium.com The ability to capture transient interactions in a near-physiological environment, sometimes even in living cells, makes Bpa a powerful tool for mechanistic investigations. pnas.orgnih.govnih.govbohrium.com
Furthermore, derivatives of Bpa, including those potentially synthesized from this compound, are being explored to improve photocrosslinking efficiency or introduce additional functionalities, such as clickable handles for subsequent labeling or modification. rsc.orgnih.gov This ongoing research expands the utility of Bpa-based probes in complex biological studies.
While specific detailed data tables solely focusing on this compound properties in isolation are less common in research literature compared to its application in photocrosslinking studies, its molecular properties are well-defined.
| Property | Value (for this compound) | Source |
| Molecular Formula | C₂₁H₂₃NO₅ | nih.govchemimpex.comchemicalbook.com |
| Molecular Weight | 369.4 g/mol | nih.govchemimpex.comchemicalbook.com |
| CAS Number | 104504-43-0 | nih.govchemimpex.comchemicalbook.com |
| PubChem CID | 7015809 | nih.gov |
The research trajectories involving this compound are intrinsically linked to the advancements in unnatural amino acid incorporation techniques and the increasing demand for high-resolution methods to study biomolecular interactions in complex biological contexts. Its role as a key building block for introducing the versatile Bpa photocrosslinker ensures its continued relevance in contemporary chemical biology research aimed at unraveling molecular mechanisms.
Structure
2D Structure
3D Structure
Properties
CAS No. |
10454-43-0 |
|---|---|
Molecular Formula |
C17H14N3+ |
Molecular Weight |
260.31 g/mol |
IUPAC Name |
1,12-diaza-9-azoniapentacyclo[10.7.1.02,7.09,20.013,18]icosa-2,4,6,9(20),10,13,15,17-octaene |
InChI |
InChI=1S/C17H14N3/c1-4-8-16-13(5-1)11-18-9-10-19-15-7-3-2-6-14(15)12-20(16)17(18)19/h1-10H,11-12H2/q+1 |
InChI Key |
MFSYIWXBLOEWEP-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2N3C=C[N+]4=C3N1C5=CC=CC=C5C4 |
Canonical SMILES |
C1C2=CC=CC=C2N3C=C[N+]4=C3N1C5=CC=CC=C5C4 |
Synonyms |
BOC-BPA-OH |
Origin of Product |
United States |
Synthetic Methodologies for Boc Bpa Oh and Analogues
Stereoselective Synthesis of p-Benzoyl-L-Phenylalanine Precursors
The stereoselective synthesis of p-Benzoyl-L-phenylalanine (Bpa) is a critical step in obtaining Boc-Bpa-OH with the desired L-configuration. Bpa is a phenylalanine derivative substituted with a benzoyl group at the para position of the phenyl ring. nih.govdrugbank.com As a non-proteinogenic amino acid, its synthesis often involves methodologies that ensure the correct stereochemistry at the alpha-carbon. While specific detailed synthetic routes for Bpa stereoselective synthesis were not extensively detailed in the search results, the synthesis of non-racemic unnatural alpha-amino acids can be achieved through stereocontrolled rearrangements or other asymmetric synthesis techniques. researchgate.net For instance, the synthesis of N-Boc-protected alpha-arylglycines has been reported using an iron-catalyzed 1,3-nitrogen migration from azanyl esters, yielding products with high enantioselectivity. researchgate.net Such approaches highlight the importance of controlled reaction conditions and potentially chiral catalysts in achieving the desired stereochemistry for unnatural amino acids like Bpa.
Protection Group Chemistry for this compound
The incorporation of this compound into peptides or its use in other synthetic routes necessitates the protection of its reactive functional groups. The tert-butyloxycarbonyl (Boc) group is commonly employed for the protection of the alpha-amino group.
tert-Butyloxycarbonyl (Boc) Protection in N-alpha Amino Functionality
The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for amines in organic synthesis, including the protection of the N-alpha amino functionality of amino acids. wikipedia.org The formation of Boc-protected amines and amino acids is typically carried out using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction can be performed under either aqueous or anhydrous conditions. organic-chemistry.org Various bases can be used, and the reaction can be catalyzed by substances like ionic liquids or perchloric acid adsorbed on silica (B1680970) gel. organic-chemistry.org Active esters and other derivatives of Boc, such as Boc-ONH₂ and Boc-N₃, can also be utilized for introducing the Boc group. organic-chemistry.org The Boc group is stable under conditions involving most nucleophiles and bases, which is advantageous for implementing orthogonal protection strategies. organic-chemistry.org Removal of the Boc group is typically achieved under anhydrous acidic conditions using strong acids like trifluoroacetic acid (TFA) in dichloromethane (B109758) or HCl in methanol. wikipedia.orgorganic-chemistry.orgpeptide.com A potential complication during deprotection is the generation of a tert-butyl cation intermediate, which can alkylate other nucleophiles; scavengers like anisole (B1667542) or thioanisole (B89551) can be added to mitigate this. wikipedia.org Selective cleavage of the N-Boc group in the presence of other protecting groups is possible under specific conditions, such as using AlCl₃ or sequential treatment with trimethylsilyl (B98337) iodide and then methanol. wikipedia.org
Considerations for Orthogonal Protecting Group Strategies
Orthogonal protection is a strategy in organic synthesis that employs two or more protecting groups that can be selectively removed under different conditions without affecting each other. biosynth.comfiveable.me This is particularly crucial in multi-step syntheses, such as peptide synthesis, where multiple functional groups require protection and selective deprotection at different stages. biosynth.comfiveable.me In peptide synthesis, temporary protection of the alpha-amino group is essential, and the deprotection conditions should not interfere with the side-chain or C-terminal protecting groups. biosynth.com An ideal protecting group should be easily introduced, not interfere with coupling reactions, be compatible with other synthetic steps, minimize epimerization, and be cleavable without removing other protecting groups present. biosynth.com
Common orthogonal protecting group pairs include Boc/Benzyl (B1604629) (Bzl) and Fmoc/tert-butyl (tBu). biosynth.com While both Boc and Bzl groups are acid-labile, they can be considered quasi-orthogonal because they are removed by acids of different strengths. peptide.combiosynth.com The Boc group is removed under moderate acidic conditions (e.g., 50% TFA in DCM), whereas benzyl-based groups require strong acids like HF or TFMSA for cleavage. peptide.com The Fmoc/tBu strategy, on the other hand, represents a truly orthogonal system; the Fmoc group is base-labile, while tBu-based side-chain protection is acid-labile, allowing for selective removal under completely different conditions. peptide.combiosynth.com Other protecting groups like Alloc (allyloxycarbonyl) and Teoc (2-(trimethylsilyl)ethoxycarbonyl) are also used in orthogonal strategies, being cleavable under different conditions (e.g., palladium-catalyzed for Alloc, fluoride-mediated for Teoc). fiveable.megoogleapis.commdpi-res.com The choice of orthogonal protecting groups is critical to ensure precise control over chemical transformations and prevent unwanted side reactions. fiveable.me
Derivatization and Functionalization of this compound for Specific Research Applications
This compound serves as a versatile building block that can be further derivatized or functionalized to introduce various tags and handles for specific research applications, particularly in chemical biology and proteomics.
Introduction of Reporter Tags and Bioconjugation Handles
Derivatization of this compound can involve the introduction of reporter tags or bioconjugation handles to facilitate detection, isolation, or immobilization of peptides or proteins containing the Bpa residue. Common reporter tags include fluorescent dyes and affinity tags. Fluorescent tags, such as fluorescein (B123965) or BODIPY derivatives, can be attached to peptides containing Bpa to enable fluorescence-based detection and imaging studies. wikipedia.orgnih.govprotocols.ionih.gov Bioconjugation handles, such as alkyne or azide (B81097) functionalities, can be incorporated to allow for subsequent attachment of various molecules via click chemistry or other bioorthogonal reactions. wikipedia.orgcenmed.comlipidmaps.orgfishersci.canih.gov For example, an alkyne-functionalized molecule like ARS-1323-alkyne has been used as a chemical reporter. cenmed.comnih.gov The introduction of these tags and handles typically involves chemical reactions targeting specific functionalities on the this compound molecule or the peptide incorporating it, while maintaining the integrity of the Boc protecting group until its planned removal.
Synthesis of Halogenated Bpa Analogs for Enhanced Reactivity
Halogenated Bpa analogs can be synthesized to tune the photoreactivity or introduce points for further chemical modification. While direct synthesis of halogenated this compound was not explicitly detailed, the synthesis of halogenated phenylalanine derivatives is a known area of research. Halogenation of the phenyl ring of Bpa can influence its electronic properties and potentially enhance its efficiency as a photo cross-linking agent or provide sites for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce additional functionalities. The synthesis of such analogs would likely involve electrophilic halogenation of appropriately protected Bpa or its precursors, or through cross-coupling reactions on pre-halogenated phenylalanine derivatives before or after the introduction of the Boc group.
Strategies for Site Specific Incorporation of Boc Bpa Oh into Biomolecules
Solid-Phase Peptide Synthesis (SPPS) Methodologies for Boc-Bpa-OH Integration
Solid-Phase Peptide Synthesis (SPPS) is a well-established technique for synthesizing peptides by sequentially adding protected amino acids to a growing chain anchored on a solid support. The incorporation of this compound into peptides using SPPS requires careful consideration of protecting group strategies and coupling conditions due to the presence of the Boc group and the bulky benzophenone (B1666685) moiety.
Application of Boc/Benzyl (B1604629) (Boc/Bzl) Strategy in SPPS
The Boc/Benzyl (Boc/Bzl) strategy is one of the two principal protecting group schemes used in SPPS. csbio.comhongtide.comiris-biotech.de In this strategy, the α-amino group of each incoming amino acid is temporarily protected with the tert-butyloxycarbonyl (Boc) group, which is acid-labile and removed using trifluoroacetic acid (TFA). csbio.comhongtide.comnih.govpeptide.com Side-chain functional groups are protected with more acid-stable benzyl-based groups, which are typically removed along with the peptide from the resin using strong acids like anhydrous hydrogen fluoride (B91410) (HF) in the final cleavage step. csbio.comhongtide.comnih.govpeptide.com
This compound is directly compatible with the Boc/Bzl SPPS strategy as it already carries the Boc protection on its α-amino group. sigmaaldrich.comnih.govsigmaaldrich.com The carboxylic acid group of this compound is coupled to the free amino group of the N-terminus of the growing peptide chain on the solid support. After coupling, the Boc group is removed with TFA to allow the addition of the next amino acid. hongtide.comnih.govpeptide.com The benzophenone group on the side chain of Bpa does not typically require a separate protecting group in Boc/Bzl SPPS.
While the Boc/Bzl strategy is effective for incorporating this compound, it's important to note that it is not a truly orthogonal protection scheme, as both Boc and benzyl groups are acid-labile, albeit requiring different acid strengths for removal. iris-biotech.denih.govpeptide.com Despite this, the differential lability allows for the stepwise synthesis of the peptide chain. The final cleavage from the resin and removal of side-chain protecting groups, including any on the Bpa residue itself if a modified Bpa derivative was used, is achieved under strongly acidic conditions. csbio.comhongtide.comnih.gov
Optimization of Coupling Conditions for Bpa Residues in Peptides
Efficient coupling of amino acids is critical for high yields and purity in SPPS. The incorporation of bulky or unusual amino acids like Bpa can sometimes present challenges due to steric hindrance. Optimization of coupling conditions is therefore important when incorporating this compound.
Standard coupling protocols in SPPS typically involve activating the carboxyl group of the incoming protected amino acid using coupling reagents such as HBTU/HOBt or PyBOP/HOBt in the presence of a base like DIPEA. peptide.com For Fmoc-Bpa-OH, which is also used in SPPS (though with a different N-terminal protecting group), using a 3- to 4-fold molar excess of the amino acid and coupling reagents is recommended to achieve high coupling efficiency (>95%). Extended reaction times (2–4 hours) and potentially elevated temperatures (around 40°C) have been shown to improve yields when coupling Bpa residues, likely to overcome steric impediments posed by the benzophenone group. While these specific optimization parameters are described for Fmoc-Bpa-OH, similar principles regarding excess reagents, reaction time, and temperature are generally applicable to the coupling of this compound in Boc/Bzl SPPS to ensure efficient incorporation. Monitoring the coupling reaction, for example, by using the Kaiser test, can help determine if the coupling is complete and if a double coupling step is necessary. nih.gov
Genetic Code Expansion for In Vivo Protein Incorporation
Genetic code expansion (GCE) is a powerful technique that allows for the site-specific incorporation of non-canonical amino acids, such as Bpa, into proteins within living cells. uni-hamburg.deh1.cobiorxiv.orguw.edu.plresearchgate.net This method overcomes limitations of chemical synthesis, such as the size of the resulting polypeptide, and enables the production of proteins containing Bpa in their native cellular environment. uni-hamburg.de
Amber Stop Codon Suppression Techniques for Targeted Amino Acid Residues
Amber stop codon suppression is the most widely used technique for site-specific ncAA incorporation via GCE. sigmaaldrich.comuni-hamburg.deuw.edu.plresearchgate.netnih.govprinceton.eduacs.org In this method, a naturally occurring amber stop codon (TAG) is introduced into the gene sequence of the target protein at the desired site for Bpa incorporation. biorxiv.orguw.edu.pllabome.comresearchgate.netnih.govnih.govresearchgate.net Normally, a stop codon signals the termination of protein synthesis by the ribosome with the help of release factors. uw.edu.plkit.educosmobiousa.com
However, in the presence of an orthogonal suppressor tRNA carrying the anticodon (CUA) that is complementary to the TAG codon, and charged with Bpa by the engineered orthogonal aaRS, the ribosome can "read through" the stop codon. uw.edu.pllabome.comnih.gov Instead of terminating translation, the ribosome incorporates Bpa at the position corresponding to the TAG codon, resulting in a full-length protein containing Bpa at a specific site. uw.edu.pllabome.comnih.govcosmobiousa.com This technique allows for precise control over the location of Bpa incorporation within the protein sequence. h1.conih.gov Competition between the suppressor tRNA and endogenous release factors for the amber codon can influence the efficiency of full-length protein production. kit.educosmobiousa.com Strategies to mitigate this competition, such as using host strains with modified release factors, can improve incorporation efficiency. kit.edu
Strategies for Site-Directed Mutagenesis to Introduce Bpa Codons
Introducing the amber stop codon (TAG) at a specific site within the gene encoding the target protein is achieved through site-directed mutagenesis. sigmaaldrich.comuw.edu.plresearchgate.netnih.gov This molecular biology technique allows for precise alteration of the DNA sequence.
Common methods for site-directed mutagenesis include PCR-based strategies, such as the QuikChange method, which use primers containing the desired codon change (e.g., replacing a sense codon with a TAG codon). nih.gov These primers are used in a PCR reaction with the target plasmid DNA as a template. The PCR products, containing the mutation, are then typically subjected to enzymatic digestion to remove the original, non-mutated template DNA, followed by transformation into bacteria. nih.gov Colonies are screened, and plasmids are sequenced to confirm the introduction of the TAG codon at the correct position. nih.gov
When selecting the site for introducing the TAG codon for Bpa incorporation, researchers often consider replacing aromatic amino acids like phenylalanine, tyrosine, or tryptophan, as Bpa is an analog of phenylalanine and its benzophenone group is also aromatic. nih.govresearchgate.net However, other residues can also be targeted. nih.gov Prioritizing sites within evolutionarily conserved regions or those hypothesized to be involved in interactions can be beneficial for functional studies. nih.gov Scarless genome-targeted site-directed mutagenesis techniques can also be employed for introducing the TAG codon directly into the host organism's genome. researchgate.net
Applications of Boc Bpa Oh As a Molecular Research Probe
Photoaffinity Labeling for Intermolecular Interaction Studies
Photoaffinity labeling (PAL) is a powerful technique used to identify and characterize interactions between biomolecules. nih.govnih.gov Boc-Bpa-OH is a key reagent in this methodology, enabling researchers to covalently trap binding partners in their native environment. This approach is particularly valuable for studying dynamic interactions that are often difficult to capture using traditional biochemical methods. nih.gov
Mechanism of Photoactivation and Biradical Generation from Benzophenone (B1666685) Moiety
The core of this compound's functionality lies in the photochemical properties of its benzophenone group. The process is initiated by exposing the molecule to UV light, typically at a wavelength of 350–365 nm. nih.gov
Excitation : The benzophenone carbonyl group absorbs a photon, promoting an electron from a non-bonding n-orbital to an anti-bonding π*-orbital. This results in an excited singlet state.
Intersystem Crossing : The excited singlet state rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state.
Biradical Formation : This triplet-state benzophenone behaves as a diradical. researchgate.netresearchgate.net It is highly reactive and can abstract a hydrogen atom from a nearby C-H bond. nih.gov This hydrogen abstraction is relatively non-specific, allowing it to react with most amino acid side chains.
Covalent Cross-linking : The hydrogen abstraction results in the formation of a carbon-centered radical on the interacting molecule and a ketyl radical on the benzophenone. These two radicals then combine to form a stable, covalent carbon-carbon bond, effectively cross-linking the two molecules. researchgate.netresearchgate.net
A key advantage of the benzophenone moiety is its relative stability in aqueous environments. If the excited triplet state does not encounter a suitable hydrogen donor, it can relax back to its ground state without being destroyed, allowing for repeated excitation. nih.gov This property makes it particularly effective for in vivo applications. nih.gov
Covalent Capture of Protein-Protein Interactions (PPIs)
This compound is extensively used to capture and identify protein-protein interactions (PPIs), which are fundamental to nearly all cellular processes. researchgate.net Traditional methods often fail to detect weak or transient PPIs. By incorporating Bpa into a "bait" protein, researchers can covalently trap its interacting "prey" proteins upon UV irradiation. nih.govnih.gov
This technique, often termed covalent chemical capture, has been successfully employed both in vitro and within living cells. researchgate.netnih.gov For example, Bpa has been genetically incorporated into transcriptional activators to identify direct interactions with coactivator complexes in vivo. nih.gov The resulting covalently linked protein complexes can then be isolated and identified using techniques like mass spectrometry. This allows for the mapping of interaction networks in their physiological context. nih.gov However, the efficiency of this photocrosslinking can sometimes be low. nih.govresearchgate.net To address this, derivatives of pBpa, such as halogenated versions, have been developed to increase crosslinking yields. researchgate.netnih.gov
| Study Focus | Bait Protein | Prey Protein/Complex | Key Finding |
| Transcriptional Activation | Gal4 (TAD) | Gal80 (Suppressor) | Bpa incorporation did not impair protein function and successfully captured a high-affinity interaction. nih.gov |
| Transcriptional Activation | VP16 (TAD) | Swi/Snf chromatin-remodeling complex | In vivo crosslinking with Bpa helped to identify specific subunits of the Swi/Snf complex targeted by the VP16 activator. nih.gov |
| General PPIs | Various | Endogenous interacting proteins | Halogenated Bpa analogs showed increased crosslinking yields for capturing PPIs in live yeast. researchgate.netnih.gov |
Utility in Studying Protein-Nucleic Acid and Protein-Ligand Interactions
The application of this compound extends beyond PPIs to include the study of interactions with other classes of biomolecules.
Protein-Nucleic Acid Interactions: By site-specifically incorporating Bpa into a DNA- or RNA-binding protein, it is possible to form a covalent cross-link between the protein and its target nucleic acid upon UV irradiation. nih.gov This method has been used to map the binding sites of proteins on DNA. For instance, the photo-crosslinking amino acid was genetically incorporated into the E. coli catabolite activator protein (CAP), which then formed a covalent complex with its specific DNA operator sequence. nih.gov This approach provides a powerful tool for mapping the architecture of protein-nucleic acid complexes. nih.gov
Protein-Ligand Interactions: Photoaffinity labeling is also a valuable method for identifying the protein targets of small molecule ligands. nih.gov A photo-reactive group like benzophenone can be attached to a ligand of interest. Upon binding to its target protein, UV activation triggers the formation of a covalent bond, permanently tagging the protein. nih.gov This allows for the identification of specific binding partners of drugs, metabolites, or other small molecules from complex biological mixtures. nih.govnih.gov
Structural Elucidation of Biomolecular Complexes
Beyond identifying interaction partners, this compound is a crucial tool for gaining structural insights into biomolecular complexes. The distance-dependent nature of the cross-linking reaction provides spatial constraints that can be used to model the three-dimensional arrangement of molecules.
Identification of Interaction Interfaces via Cross-linking
By strategically placing Bpa at different positions within a protein, it is possible to precisely map the surfaces involved in a molecular interaction. chemrxiv.org When a cross-link is successfully formed upon UV irradiation, it provides direct evidence that the site of Bpa incorporation is in close proximity to the binding partner.
After cross-linking, the complex is typically subjected to proteolytic digestion followed by mass spectrometry. nih.govresearchgate.net Advanced mass spectrometry techniques and data analysis pipelines can then identify the specific cross-linked peptides and, in many cases, the exact amino acid residues involved in the covalent bond. chemrxiv.org This information is invaluable for defining the contact points between two proteins, effectively outlining the interaction interface at the amino acid level. chemrxiv.org
Mapping Proximity Relationships in Macromolecular Assemblies
For large, multi-protein complexes or macromolecular assemblies, this compound can be used to map the spatial arrangement and proximity of different components. researchgate.net By incorporating the photo-crosslinker at a specific site on one subunit, researchers can identify all neighboring molecules that are within the reach of the activated benzophenone moiety.
Bioconjugation Techniques Facilitated by this compound
This compound is a key reagent in photo-affinity labeling, a powerful technique for identifying and characterizing molecular interactions. The benzophenone group in this compound is photo-activatable; upon irradiation with UV light (typically around 350-365 nm), it forms an excited triplet state. This reactive species can then abstract a hydrogen atom from a nearby C-H bond, leading to the formation of a stable covalent bond between the this compound-containing molecule and its binding partner. This process of photo-cross-linking is highly efficient for creating permanent linkages, thereby capturing transient or weak interactions for subsequent analysis.
One of the significant applications of this compound is in the site-specific labeling and functionalization of antibodies. Traditional methods for antibody labeling often rely on the chemical modification of naturally occurring amino acid residues, such as lysines or cysteines, which can lead to a heterogeneous mixture of labeled antibodies with varying degrees of labeling and potential loss of antigen-binding affinity.
A more precise approach involves the use of protein domains that specifically bind to antibodies, such as the Z domain derived from Staphylococcal Protein A, which binds to the Fc region of immunoglobulins. By incorporating this compound into the Z domain at a specific site, a photoactivatable antibody-binding probe can be created. When this modified Z domain binds to an antibody, subsequent UV irradiation triggers the formation of a covalent bond between the Z domain and the antibody, resulting in a site-specifically labeled antibody.
Research has demonstrated that the efficiency of this photo-conjugation can be influenced by the position of the this compound within the Z domain. Studies have systematically replaced various amino acid residues in the Z domain with p-benzoyl-L-phenylalanine (Bpa) to identify optimal sites for cross-linking to different immunoglobulin G (IgG) isotypes. The following table summarizes the cross-linking efficiencies of several Bpa-containing Z domain variants with human and mouse IgG subclasses.
| Z Domain Variant (Bpa Position) | Target IgG Isotype | Cross-linking Efficiency (%) |
|---|---|---|
| Q32BPA | Human IgG1 | 37 |
| K35BPA | Human IgG1 | 47 |
| Q32BPA | Human IgG2 | 12 |
| K35BPA | Human IgG2 | 17 |
| L17BPA | Mouse IgG1 | ~60 |
| Q32BPA | Mouse IgG2a | ~60 |
| K35BPA | Mouse IgG2b | ~75 |
| L17BPA | Mouse IgG3 | >95 |
The data indicates that different Z domain variants exhibit optimal cross-linking efficiencies for specific IgG isotypes. For instance, the L17BPA variant is highly effective for mouse IgG1 and IgG3, while the K35BPA variant shows the best performance for human IgG1 and mouse IgG2b. nih.govacs.org This site-specific labeling approach ensures that the antigen-binding sites of the antibody remain unmodified, thereby preserving its functionality for research applications such as immunoassays and immunohistochemistry.
The genetic incorporation of this compound (as the deprotected p-benzoyl-L-phenylalanine, pBpa) into proteins at specific sites is a powerful strategy for creating uniquely modified biomacromolecules for advanced structural and functional studies. This is typically achieved using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon (e.g., the amber codon, UAG) introduced at the desired location in the gene encoding the protein of interest. When the protein is expressed in the presence of pBpa, this unnatural amino acid is incorporated at the specified site.
The resulting protein, containing a photoreactive benzophenone group at a defined position, can be used to probe interactions with other proteins, nucleic acids, or small molecules. Upon UV irradiation, the pBpa residue will form a covalent cross-link with a nearby interacting partner, effectively "trapping" the interaction for identification and characterization. This technique has been instrumental in mapping protein-protein interaction interfaces and identifying the binding partners of specific proteins within complex cellular environments.
Research has shown that modifying the benzophenone ring of pBpa can enhance cross-linking efficiency. For example, the introduction of electron-withdrawing halogen atoms to the benzophenone moiety can lead to increased yields of the cross-linked product. nih.govresearchgate.net The following table provides examples of research findings where site-specifically incorporated pBpa and its analogs have been used to study biomolecular interactions.
| Protein with Incorporated pBpa | Interaction Studied | Key Finding |
|---|---|---|
| Yeast Transcription Activator Gal4 with halogenated pBpa analogs | Interaction with mediator subunit Gal11 | Halogenated pBpa analogs showed a 2- to 4-fold increase in cross-linking yield compared to unmodified pBpa. |
| Human small heat shock protein HSPB5 | Inter- and intra-molecular interactions | Identification of 30 to 300 cross-linked peptide spectral matches, depending on the site of pBpa incorporation, allowing for residue-level mapping of interactions. chemrxiv.org |
| Gankyrin with pBpa at Arg85 | Interaction with S6 proteasomal protein (S6C) | The cross-linked complex structure revealed a covalent bond between pBpa85 and Glu356 of S6C, with minimal distortion of the native complex structure. researchgate.net |
| E. coli Catabolite Activator Protein (CAP) with pBpa at Lys26 | Interaction with consensus operator DNA sequence | Approximately 5% of the DNA was cross-linked by the mutant CAP, demonstrating the feasibility of capturing protein-DNA interactions. |
These studies highlight the versatility of this compound in facilitating the creation of site-specifically modified biomacromolecules, enabling detailed investigations into their interactions and functions that would be difficult to achieve with conventional biochemical and molecular biology techniques.
Advanced Methodologies and Analytical Approaches Utilizing Boc Bpa Oh
Enhancements in Photo-Crosslinking Efficiency and Specificity
The success of a photo-crosslinking experiment using Boc-Bpa-OH is highly dependent on the efficiency and specificity of the crosslinking reaction. Researchers have explored various strategies to optimize these parameters, including the fine-tuning of the UV irradiation wavelength and understanding the influence of the local chemical environment.
Wavelength Optimization for UV Irradiation
The activation of the benzophenone (B1666685) moiety in this compound is a photochemical process initiated by the absorption of UV light. The choice of wavelength is critical for maximizing the crosslinking yield while minimizing potential photo-damage to the biological sample. The benzophenone carbonyl group undergoes an n to π* transition upon irradiation, forming a diradical triplet state that can abstract a hydrogen atom from a nearby C-H bond to form a covalent adduct. nih.gov
Scientific literature indicates that the optimal wavelength for activating p-benzoyl-L-phenylalanine (Bpa), the photo-reactive component of this compound, is in the range of 350–365 nm. nih.govnih.gov This longer wavelength UV-A light is generally less damaging to proteins and cells compared to shorter wavelength UV-B or UV-C radiation. Irradiation at approximately 254 nm has been used in other crosslinking applications but is not the preferred wavelength for Bpa activation due to the potential for inducing non-specific protein damage and the different photochemical mechanism of other photo-reactive amino acids that are excited at this wavelength. nih.gov The duration of UV exposure is another critical parameter that often requires optimization for each specific biological system to achieve a balance between efficient crosslinking and maintaining the integrity of the protein complex. nih.gov
Impact of Local Chemical Environment on Cross-linking Yields
The efficiency of this compound crosslinking is not uniform and is significantly influenced by the local chemical environment surrounding the incorporated photo-reactive amino acid. The reactivity of the excited benzophenone diradical is dependent on the nature of the adjacent amino acid side chains.
Research has shown a marked preference for Bpa to crosslink with methionine (Met) residues. nih.gov The thioether side chain of methionine appears to be a particularly good hydrogen donor for the excited benzophenone, leading to higher crosslinking efficiencies when a methionine residue is in close proximity to the Bpa. This preference can be so pronounced that Bpa may react with methionine at distances beyond the typical 3.1 Å reactivity radius for C-H insertion. nih.gov This inherent reactivity bias is an important consideration when designing and interpreting crosslinking studies, as the presence or absence of methionine residues near the Bpa incorporation site can significantly impact the observed crosslinking patterns. nih.gov
To further enhance crosslinking yields, researchers have developed derivatives of Bpa with modified electronic properties. For instance, the incorporation of electron-withdrawing halogen substituents on the benzophenone ring can increase the reactivity of the photo-activated species.
| pBpa Analog | Fold Increase in Crosslinking Yield |
|---|---|
| 3-CF₃-pBpa | 49-fold |
| 3-Cl-pBpa | 30-fold |
| 4-CF₃-pBpa | 23-fold |
Data in the table is based on a study evaluating the crosslinking of the VP16 peptide to Med25, with yields quantified by Western blot analysis after 10 minutes of UV irradiation at 365 nm. nih.gov
Downstream Analysis of Bpa-Mediated Cross-linked Products
Following successful photo-crosslinking, the identification of the cross-linked products and the precise mapping of the cross-linked sites are crucial for gaining structural insights. A combination of mass spectrometry, chromatographic, and electrophoretic techniques is employed for this purpose.
Mass Spectrometry-Based Identification of Cross-linked Sites
Mass spectrometry (MS) is the primary tool for identifying cross-linked peptides and pinpointing the exact amino acid residues involved in the covalent linkage. The analysis of cross-linked samples by MS presents unique challenges due to the presence of two peptide chains linked together, which complicates the resulting spectra. nih.gov
The general workflow involves the proteolytic digestion of the cross-linked protein complex, followed by LC-MS/MS analysis of the resulting peptide mixture. The tandem mass spectra (MS/MS) of cross-linked peptides contain fragment ions from both peptide chains, making manual and automated interpretation difficult. nih.gov To facilitate the identification of cross-linked peptides, various strategies have been developed. One powerful approach is the use of stable isotope-labeled Bpa, such as 13C-labeled Bpa. This creates a characteristic mass shift in the mass spectra for the cross-linked peptides, allowing them to be more easily distinguished from the background of unmodified peptides. researchgate.net
Specialized software has been developed to analyze the complex MS/MS data from cross-linking experiments. These programs can handle the intricate fragmentation patterns of cross-linked peptides and help to identify the sequences of both peptides and the site of crosslinking. researchgate.net The fragmentation of Bpa-crosslinked peptides can be complex, sometimes involving a neutral loss of a water molecule from the benzophenone moiety during MS analysis. researchgate.net Careful optimization of fragmentation methods, such as using different collision energies (stepped HCD), can improve the quality of the MS/MS spectra and the confidence of cross-link identification. rutgers.edunih.gov
Chromatographic and Electrophoretic Techniques for Adduct Characterization
Prior to mass spectrometry analysis, chromatographic and electrophoretic techniques are often used to separate and enrich the cross-linked protein adducts or peptides. These separation methods are critical for reducing the complexity of the sample and increasing the likelihood of identifying low-abundance cross-linked species.
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a common initial step to visualize the formation of cross-linked complexes. The appearance of higher molecular weight bands upon UV irradiation is a primary indicator of successful crosslinking. nih.govnih.gov These bands can be excised from the gel for subsequent in-gel digestion and MS analysis.
Liquid chromatography (LC) is an essential component of the analytical workflow, both for separating proteins and for the online separation of peptides prior to their introduction into the mass spectrometer (LC-MS/MS). scilit.comnih.gov Size-exclusion chromatography (SEC) can be employed to enrich for larger, cross-linked peptides from the smaller, unmodified peptides in the digest mixture. Strong cation exchange (SCX) chromatography is another technique used for the fractionation of cross-linked peptides. mdpi.com These chromatographic steps significantly reduce the complexity of the sample, allowing for a more in-depth analysis by mass spectrometry.
Integration with Complementary Biochemical and Biophysical Methods
While this compound crosslinking combined with mass spectrometry is a powerful technique on its own, its integration with other biochemical and biophysical methods can provide a more comprehensive understanding of protein structure and interactions.
The distance constraints obtained from crosslinking experiments serve as valuable input for computational modeling of protein structures and complexes. researchgate.netescholarship.orgnih.gov By incorporating experimentally derived distance information, the accuracy of protein structure prediction and docking simulations can be significantly improved. This hybrid approach, combining experimental data with computational methods, is becoming increasingly important for studying large and dynamic protein assemblies that are challenging to analyze by traditional high-resolution structural biology techniques alone. osu.edu
Förster resonance energy transfer (FRET) is a spectroscopic technique that can measure distances between two fluorescently labeled molecules. Combining FRET with crosslinking can provide complementary information about the proximity and orientation of interacting proteins. nih.govnih.gov For instance, FRET can be used to monitor the formation of a protein complex in real-time, while this compound crosslinking can then be used to covalently capture the interacting state for subsequent detailed structural analysis.
Nuclear magnetic resonance (NMR) spectroscopy is another powerful technique for studying protein structure and dynamics in solution. While direct NMR analysis of large cross-linked complexes can be challenging, NMR can be used to study the structure of individual protein domains or to characterize the local conformational changes that occur upon binding, which can then be complemented by the interaction restraints provided by this compound crosslinking. osu.edu
Combinatorial Approaches with Spectroscopic Probes
Combinatorial chemistry, when integrated with the photo-crosslinking capabilities of p-benzoyl-L-phenylalanine (Bpa), provides a robust platform for mapping protein-protein and protein-nucleic acid interactions on a large scale. This approach involves the generation of extensive libraries of proteins or peptides where Bpa, incorporated using this compound in synthesis, is systematically placed at various positions.
The core of this methodology lies in using the Bpa residue itself as a built-in spectroscopic and crosslinking probe. The benzophenone moiety is chemically stable under ambient light but, upon excitation with UV light (typically around 365 nm), forms an excited triplet state. researchgate.net This diradical can then abstract a hydrogen atom from nearby C-H bonds, leading to the formation of a stable, covalent carbon-carbon bond between the Bpa-containing protein and its interacting partner. researchgate.net
Once the photo-crosslinking is induced, the resulting covalent complexes are isolated and analyzed using spectroscopic techniques, primarily mass spectrometry. ebi.ac.ukebi.ac.uk Tryptic digestion of the cross-linked complex followed by LC-MS/MS analysis allows for the precise identification of the cross-linked peptides and, often, the specific amino acid residues involved in the interaction. ebi.ac.uk This process, when applied to an entire library of Bpa-mutants, can comprehensively map the binding interface of a protein complex.
The data below illustrates a representative combinatorial study to identify the binding interface of Protein 'X' with its partner, Protein 'Y'. A library of Protein 'X' variants was generated, each containing a single Bpa substitution at a different residue position.
| Bpa Position in Protein 'X' | Crosslinking Observed with Protein 'Y' | Identified Cross-linked Residue in Protein 'Y' (via MS) |
|---|---|---|
| Leucine-45 | Yes | Valine-112 |
| Alanine-48 | Yes | Isoleucine-115 |
| Serine-52 | No | N/A |
| Phenylalanine-90 | No | N/A |
| Lysine-93 | Yes | Proline-205 |
Rational Design in Conjunction with Computational Modeling for Probe Optimization
While combinatorial methods are effective for discovery, a rational design approach guided by computational modeling offers a more targeted and hypothesis-driven strategy for probe optimization. This methodology is particularly useful when structural information about the proteins of interest is available, allowing for the precise placement of the Bpa probe to investigate a specific interaction or conformational change.
The process begins with an in silico model of the protein or protein complex. nih.gov Using computational tools, researchers can identify potential interaction interfaces and then strategically select residues for substitution with Bpa. The goal is to position the benzophenone side chain within the crosslinking radius (typically 3-4 Å) of a suspected binding partner to maximize the probability of a successful covalent capture. researchgate.net
Computational modeling can simulate the flexibility of the Bpa side chain and predict its most likely orientations within the protein structure. Molecular dynamics simulations can further refine these predictions by modeling the behavior of the Bpa-containing protein and its interaction partner in a dynamic environment. This allows for the optimization of the probe's placement, increasing the efficiency and specificity of the photo-crosslinking experiment. mdpi.com By ranking potential Bpa locations based on metrics like proximity to the target and favorable side-chain conformation, computational methods reduce the experimental workload and focus efforts on the most promising candidates.
The table below outlines a rational design workflow for optimizing a Bpa probe to confirm a predicted interaction between a transcription factor and a specific DNA sequence.
| Proposed Bpa Position in Transcription Factor | Computational Proximity Score (to DNA) | Predicted Crosslinking Efficiency | Experimental Validation Result |
|---|---|---|---|
| Arginine-101 | Low (7.5 Å) | Poor | No Crosslink |
| Glutamine-125 | Medium (5.1 Å) | Moderate | No Crosslink |
| Lysine-128 | High (3.2 Å) | High | Crosslink Confirmed |
| Tyrosine-150 | High (3.5 Å) | High | Crosslink Confirmed |
Future Perspectives and Emerging Trends in Boc Bpa Oh Research
Development of Next-Generation Bpa Derivatives with Tailored Reactivity
The inherent photoreactivity of the benzophenone (B1666685) group in Bpa makes it a valuable tool for capturing transient protein interactions. Future research aims to create next-generation Bpa derivatives with refined or novel reactivities. This involves modifying the benzophenone core or introducing additional functional groups to achieve tailored properties. Such modifications could lead to derivatives with altered photo-crosslinking efficiency, different excitation wavelengths, or the ability to participate in other types of chemical reactions post-incorporation. The goal is to develop a toolkit of Bpa derivatives that can be selected based on the specific biological question being addressed, allowing for greater control and specificity in protein labeling and interaction studies. The design of next-generation chemicals, including potential alternatives to compounds like Bisphenol A (BPA), often considers structure-property and structure-toxicity relationships to guide the development of safer and more functional molecules researchgate.net. While Boc-Bpa-OH itself is a research tool and not a mass-produced industrial chemical like BPA, the principles of tailoring reactivity and properties through molecular design are relevant.
Expansion of Genetic Encoding Systems for Broader Biological Contexts
Genetic code expansion (GCE) technology is fundamental to site-specifically incorporating ncAAs like Bpa into proteins within living cells or organisms acs.orgnih.gov. Significant effort is directed towards expanding the biological systems where Bpa can be efficiently and site-specifically encoded. While GCE has seen extensive use in model systems like E. coli and mammalian cells, expanding its utility to other bacteria, yeast, and even more complex eukaryotic organisms presents ongoing challenges acs.orgbiorxiv.orgresearchgate.netannualreviews.org. Future work focuses on evolving orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pairs that function efficiently and specifically in a wider variety of host organisms without interfering with the native translational machinery acs.orgbiorxiv.orgresearchgate.netannualreviews.org. This expansion will allow researchers to study protein interactions involving Bpa in a broader range of biological contexts, including various pathogens, industrially relevant microorganisms, and diverse model organisms used in developmental and systems biology.
Application in High-Throughput Screening and Proteomic Profiling
The unique photoreactive property of Bpa makes it suitable for integration into high-throughput screening (HTS) and proteomic profiling workflows. Future trends involve utilizing Bpa-mediated photo-crosslinking in conjunction with advanced mass spectrometry-based proteomic techniques to identify protein interaction partners on a large scale. HTS assays are already being used to assess the bioactivity and potential toxic effects of various chemicals by exposing living cells or isolated proteins to compounds epa.gov. Similarly, virtual high-throughput screening (vHTS) has been employed to identify potential protein targets of BPA analogs and derivatives associated with noncommunicable diseases nih.gov. While these examples pertain to the screening of compounds acting on proteins, the principle can be reversed: using proteins containing genetically encoded Bpa to screen for interacting partners or small molecules. By incorporating Bpa into a protein of interest and performing photo-crosslinking in complex biological mixtures or in the presence of compound libraries, researchers can capture transient interactions. Subsequent proteomic analysis can then identify the crosslinked partners, enabling large-scale mapping of protein interaction networks or the discovery of ligands that bind to the Bpa-modified protein. High-throughput proteomics, in general, is a rapidly evolving field with applications in identifying novel protein networks and discovering biomarkers xiahepublishing.com.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Boc-Bpa-OH with high purity, and how can researchers validate its structural integrity?
- Methodological Answer : Synthesis typically involves tert-butoxycarbonyl (Boc) protection of the amine group in Bpa (benzophenone-4-aminobenzoic acid). Key steps include:
- Solvent Selection : Use anhydrous dimethylformamide (DMF) or dichloromethane (DCM) to avoid hydrolysis of the Boc group .
- Reaction Monitoring : Track progress via thin-layer chromatography (TLC) or HPLC, ensuring complete deprotection and coupling .
- Purification : Employ column chromatography (silica gel) or recrystallization. Validate purity using HPLC (≥95% purity threshold) and ¹H/¹³C NMR for structural confirmation.
- Data Table :
| Parameter | Typical Conditions |
|---|---|
| Solvent | DCM/DMF (anhydrous) |
| Reaction Time | 12–24 hours (room temp) |
| Characterization | NMR (δ 7.2–8.1 ppm for aromatic protons), HPLC (retention time ~8–10 min) |
Q. Which analytical techniques are most reliable for characterizing this compound, and how should researchers interpret conflicting spectral data?
- Methodological Answer :
- Primary Techniques :
- NMR Spectroscopy : Look for characteristic peaks (e.g., Boc group at δ 1.4 ppm for tert-butyl protons; aromatic protons in Bpa at δ 7.2–8.1 ppm). Discrepancies may arise from residual solvents or incomplete purification .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for this compound: calculated m/z ~352.4). Deviations suggest impurities or degradation .
- Resolution Strategy : Cross-validate using orthogonal methods (e.g., FT-IR for carbonyl groups at ~1650–1750 cm⁻¹) and replicate experiments to rule out procedural errors .
Q. How does this compound stability vary under different storage conditions, and what protocols ensure long-term integrity?
- Methodological Answer :
- Stability Factors : Light sensitivity (due to benzophenone moiety) and humidity (risk of Boc group hydrolysis).
- Optimal Storage :
- Temperature : –20°C in airtight, light-protected vials.
- Solvent : Store in anhydrous DMSO or DCM to prevent degradation .
- Validation : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis to track degradation products .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound in photochemical crosslinking studies?
- Methodological Answer :
- Systematic Review : Compare experimental variables across studies (e.g., UV wavelength, irradiation time, and concentration). For example:
| Study | UV Wavelength | Irradiation Time | Reported Crosslinking Efficiency |
|---|---|---|---|
| Author A (2020) | 365 nm | 5 min | 60% |
| Author B (2022) | 254 nm | 10 min | 30% |
- Hypothesis Testing : Use a design of experiments (DOE) approach to isolate variables. For instance, test if shorter wavelengths (254 nm) induce undesired side reactions (e.g., peptide bond cleavage) .
- Replication : Reproduce conflicting protocols under controlled conditions to identify methodological discrepancies (e.g., oxygen exclusion during irradiation) .
Q. What experimental designs are optimal for studying this compound’s role in site-specific protein modification, and how can researchers minimize off-target effects?
- Methodological Answer :
- Controlled Variables :
- Molar Ratio : Optimize this compound:protein ratio (e.g., 5:1 to 20:1) to balance efficiency and specificity.
- Quenching Agents : Include competitive inhibitors (e.g., free benzophenone analogs) to reduce non-specific binding .
- Analytical Validation : Use SDS-PAGE and LC-MS/MS to confirm modification sites. For example, a 2023 study identified off-target modifications at cysteine residues when using excess this compound .
Q. How should researchers approach optimizing reaction conditions for this compound in solid-phase peptide synthesis (SPPS)?
- Methodological Answer :
- DOE Framework : Vary resin type (e.g., Wang vs. Rink amide), coupling reagents (HBTU vs. DIC), and reaction times.
- Critical Metrics :
| Condition | Impact on Yield |
|---|---|
| Resin Swelling | Inadequate swelling → Low coupling efficiency |
| Coupling Reagent | HBTU may improve activation vs. DIC |
Methodological Guidelines for Data Interpretation
- Handling Contradictions : Apply triangulation by combining quantitative (HPLC yields) and qualitative (NMR peak integration) data .
- Ethical Reproducibility : Document all procedures in line with Beilstein Journal guidelines (e.g., full experimental details in Supporting Information) .
- Literature Integration : Use tools like SciFinder to map conflicting data trends and identify understudied variables (e.g., solvent polarity effects on this compound reactivity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
